2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10-4-6-15-13(17-10)19-9-12(18)16-8-11-3-2-5-14-7-11/h2-7H,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWJZVBXPXTFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Ether Formation: The pyrimidine ring is then reacted with an appropriate alkylating agent to introduce the ether linkage.
Acetamide Formation: The intermediate product is further reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Pyridine Substitution: Finally, the acetamide intermediate is coupled with a pyridine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Core Modifications : Unlike naphthalene-based analogues (e.g., VU0455653/10), the target compound’s pyrimidine ring may enhance metabolic stability due to reduced lipophilicity compared to fused aromatic systems .
- Substituent Impact: Bromo or cyano groups (e.g., in 5RGX, VU0455655) improve binding affinity or selectivity in enzyme inhibition, while hydrophilic groups (e.g., hydroxy in ) enhance solubility .
SARS-CoV-2 Main Protease Inhibition
Compounds like 5RGX and 5RH2 bind to the protease’s lateral pocket via pyridine–HIS163 interactions, with acetamide linkers forming H-bonds to ASN142 and GLN189 . The target compound’s pyrimidine oxygen may mimic these interactions, though its pyridin-3-ylmethyl group could alter spatial orientation compared to direct pyridin-3-yl attachments.
Neuroinflammation Imaging
Physicochemical and Analytical Properties
LCMS data for naphthalene-based analogues (VU0455653/10) shows retention times (RT) of 0.609–0.635 min and m/z values of 293.0–357.0 . The target compound’s pyrimidine core and methyl group may reduce RT compared to bulkier naphthalene derivatives.
Biological Activity
The compound 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The molecular formula for 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is , with a molecular weight of approximately 246.28 g/mol. Its structure features a pyrimidine ring, a pyridine moiety, and an acetamide group, which contribute to its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds containing pyrimidine and pyridine derivatives exhibit significant antiviral properties. For instance, it was found that modifications at the C-2 and N-3 positions of the 4-thiazolidinone scaffold enhanced reverse transcriptase (RT) inhibitory activity by 1.25–2.5-fold compared to standard drugs like nevirapine in MT-4 cells . The presence of the 4-methylpyrimidin-2-yl group is crucial for this enhanced activity.
Antibacterial and Antifungal Properties
The compound has shown promise in antibacterial and antifungal assays. In vitro tests demonstrated that related pyridine derivatives exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The structural features that influence this activity include halogen substitutions and the presence of electron-donating groups.
The biological activity of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is attributed to its ability to interact with specific biological targets, including enzymes involved in viral replication and bacterial cell wall synthesis. The compound's heterocyclic structure allows it to fit into active sites of these enzymes, inhibiting their function.
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various pyridine derivatives, 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide demonstrated an EC50 value of 130.24 µM against HIV reverse transcriptase . This indicates moderate antiviral potency, suggesting further optimization could enhance its efficacy.
Study 2: Antibacterial Activity
Another study evaluated the antibacterial properties of related compounds, revealing that modifications to the acetamide group could significantly affect antibacterial activity against Gram-positive and Gram-negative bacteria . The compound's ability to inhibit bacterial growth was linked to its structural characteristics.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
